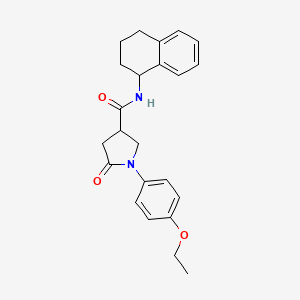
2,6-Dimethylquinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethylquinoline-3-carboxamide, also known as DMQX, is a synthetic compound that belongs to the class of quinoline carboxamides. It has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, Parkinson's disease, and chronic pain. DMQX has been found to act as a selective antagonist of the ionotropic glutamate receptor, which is involved in the transmission of nerve impulses in the brain.
作用机制
2,6-Dimethylquinoline-3-carboxamide acts as a selective antagonist of the ionotropic glutamate receptor, specifically the AMPA subtype. This receptor is involved in the transmission of nerve impulses in the brain and is responsible for the excitatory effects of glutamate. 2,6-Dimethylquinoline-3-carboxamide binds to the receptor and blocks the activity of glutamate, leading to the prevention of seizures and the alleviation of pain.
Biochemical and Physiological Effects:
2,6-Dimethylquinoline-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been found to block the activity of the ionotropic glutamate receptor, preventing the excitatory effects of glutamate on the nervous system. This can lead to the prevention of seizures and the alleviation of pain. 2,6-Dimethylquinoline-3-carboxamide has also been found to have neuroprotective effects, protecting neurons from damage caused by excitotoxicity.
实验室实验的优点和局限性
2,6-Dimethylquinoline-3-carboxamide has several advantages for lab experiments. It is a selective antagonist of the ionotropic glutamate receptor, which allows for the precise targeting of this receptor in experiments. 2,6-Dimethylquinoline-3-carboxamide is also a synthetic compound, which allows for the production of large quantities of the compound for use in experiments. However, 2,6-Dimethylquinoline-3-carboxamide also has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to maintain consistent levels of the compound in experiments. 2,6-Dimethylquinoline-3-carboxamide can also be toxic at high concentrations, which can limit its use in some experiments.
未来方向
There are several future directions for research on 2,6-Dimethylquinoline-3-carboxamide. One area of research is the development of more selective and potent AMPA receptor antagonists. Another area of research is the investigation of the potential therapeutic applications of 2,6-Dimethylquinoline-3-carboxamide in other neurological disorders such as Alzheimer's disease and stroke. Additionally, research could focus on the optimization of the synthesis method for 2,6-Dimethylquinoline-3-carboxamide, with the goal of improving the yield and purity of the compound.
合成方法
2,6-Dimethylquinoline-3-carboxamide can be synthesized by the reaction of 2,6-dimethylquinoline with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with ammonia to yield 2,6-Dimethylquinoline-3-carboxamide.
科学研究应用
2,6-Dimethylquinoline-3-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, Parkinson's disease, and chronic pain. It has been found to act as a selective antagonist of the ionotropic glutamate receptor, which is involved in the transmission of nerve impulses in the brain. 2,6-Dimethylquinoline-3-carboxamide has been shown to block the excitatory effects of glutamate on the nervous system, which can lead to the prevention of seizures and the alleviation of pain.
属性
IUPAC Name |
2,6-dimethylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-7-3-4-11-9(5-7)6-10(12(13)15)8(2)14-11/h3-6H,1-2H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLABVWRBHPCAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


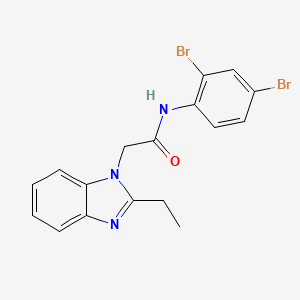
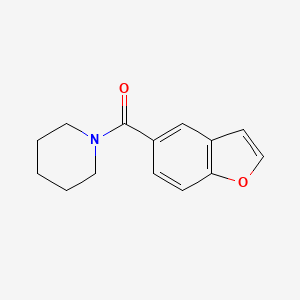

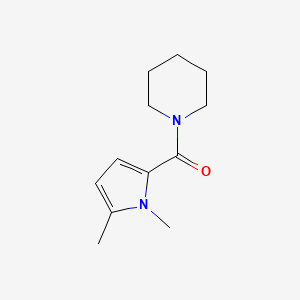
![5-Methyl-3-[(3-methylquinoxalin-2-yl)methyl]-5-(4-nitrophenyl)imidazolidine-2,4-dione](/img/structure/B7504645.png)
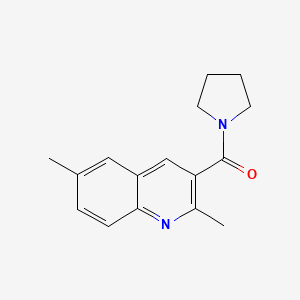
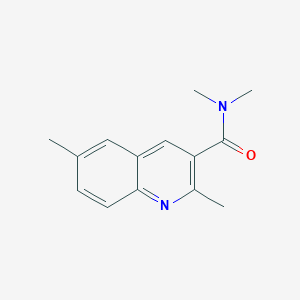

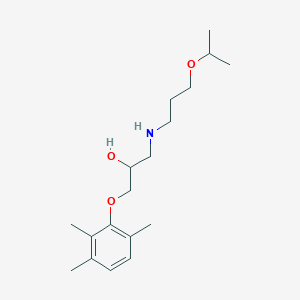
![N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B7504677.png)
![N-(2-chloro-4-methylphenyl)-2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7504688.png)
![3-benzyl-4-(4-chlorophenyl)-5-{[2-(4-methylphenoxy)ethyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B7504697.png)
